N1-(6-bromopyridin-2-yl)propane-1,3-diamine dihydrochloride
Description
N1-(6-bromopyridin-2-yl)propane-1,3-diamine dihydrochloride: is a chemical compound with the molecular formula C8H14BrCl2N3 and a molecular weight of 303.0269
Properties
Molecular Formula |
C8H14BrCl2N3 |
|---|---|
Molecular Weight |
303.02 g/mol |
IUPAC Name |
N'-(6-bromopyridin-2-yl)propane-1,3-diamine;dihydrochloride |
InChI |
InChI=1S/C8H12BrN3.2ClH/c9-7-3-1-4-8(12-7)11-6-2-5-10;;/h1,3-4H,2,5-6,10H2,(H,11,12);2*1H |
InChI Key |
NGKMVXBFKVRPDG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1)Br)NCCCN.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1-(6-bromopyridin-2-yl)propane-1,3-diamine dihydrochloride typically involves the reaction of 6-bromopyridin-2-ylamine with propane-1,3-diamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its dihydrochloride form .
Chemical Reactions Analysis
Types of Reactions: N1-(6-bromopyridin-2-yl)propane-1,3-diamine dihydrochloride can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions under suitable conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups attached to the pyridine ring .
Scientific Research Applications
Chemistry: N1-(6-bromopyridin-2-yl)propane-1,3-diamine dihydrochloride is used as a building block in the synthesis of more complex molecules. It is also employed in various organic reactions to study reaction mechanisms and develop new synthetic methodologies .
Biology: In biological research, this compound is used to investigate the interactions between small molecules and biological targets. It can serve as a ligand in binding studies and help elucidate the structure-activity relationships of biologically active compounds .
Medicine: It may be used in the development of new therapeutic agents targeting specific diseases .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it valuable for various industrial applications .
Mechanism of Action
The mechanism of action of N1-(6-bromopyridin-2-yl)propane-1,3-diamine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
N1-(pyrimidin-2-yl)propane-1,3-diamine dihydrochloride: This compound has a similar structure but with a pyrimidine ring instead of a pyridine ring.
(6-Bromo-pyridin-2-yl)methanol: This compound contains a hydroxymethyl group instead of the propane-1,3-diamine moiety.
Uniqueness: N1-(6-bromopyridin-2-yl)propane-1,3-diamine dihydrochloride is unique due to the presence of both the bromopyridine and propane-1,3-diamine moieties. This combination imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications .
Biological Activity
N1-(6-bromopyridin-2-yl)propane-1,3-diamine dihydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its unique structural features, which include a brominated pyridine ring and a propane-1,3-diamine backbone. This structure is crucial for its interaction with biological targets.
Chemical Information:
- IUPAC Name: this compound
- Molecular Formula: C9H12BrCl2N3
- Molecular Weight: 296.03 g/mol
Research indicates that this compound acts primarily as an inhibitor of histone deacetylases (HDACs), particularly HDAC6. This inhibition can lead to altered gene expression and has implications for various diseases, including cancer.
Table 1: Summary of Biological Activities
1. Inhibition of Tumor Growth
A study demonstrated that this compound effectively inhibits the proliferation of various cancer cell lines through HDAC inhibition. The compound was shown to induce apoptosis and cell cycle arrest in these cells, suggesting its potential as an anti-cancer agent.
2. Neprilysin Activity
Neprilysin is a key enzyme involved in the degradation of amyloid-beta peptides associated with Alzheimer's disease. Research indicates that this compound modulates neprilysin activity, enhancing its ability to degrade amyloid-beta. This modulation could provide therapeutic benefits in neurodegenerative conditions.
3. Cytotoxic Effects
In vitro studies have reported that this compound exhibits cytotoxicity against several cancer cell lines, including breast and prostate cancer cells. The mechanism involves the disruption of mitochondrial function and the activation of caspase pathways leading to apoptosis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
